molecular formula C18H18FNO3 B2768570 {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE CAS No. 1794935-15-1

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE

Cat. No.: B2768570
CAS No.: 1794935-15-1
M. Wt: 315.344
InChI Key: JMYQPOPYCUMSCQ-UHFFFAOYSA-N
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Description

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is a synthetic benzoate ester derivative featuring a 2-fluorobenzoate core linked to a carbamoyl group substituted with a 3,4-dimethylbenzyl moiety. This structure combines aromatic fluorination, carbamate functionality, and lipophilic substituents, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12-7-8-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYQPOPYCUMSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE typically involves the reaction of 3,4-dimethylbenzylamine with 2-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with structurally related analogs identified in the evidence (Table 1):

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Substituents Molecular Weight (g/mol) Predicted logP Key Functional Groups Potential Applications
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE 2-fluoro, carbamoyl (3,4-dimethylbenzyl) ~317.34 ~3.5 Fluorobenzoate, carbamate Enzyme inhibition, hydrophobic drug delivery
METHYL 2-[(3-FLUOROBENZOYL)AMINO]BENZOATE 2-benzamido (3-fluoro), methyl ester ~273.25 ~2.8 Amide, fluorobenzoyl Antimicrobial agents, protease inhibitors
METHYL 2-[(3,4-DICHLOROPHENYL)CARBAMOYLAMINO]-2-METHYL-PROPANOATE 3,4-dichlorophenyl carbamoylamino, methyl ester ~334.18 ~3.9 Carbamoylamino, dichlorophenyl Pesticides, receptor antagonists
TERT-BUTYL 2-(PHENYLMETHYLSULFONAMIDO)ACETATE Phenylmethylsulfonamido, tert-butyl ester ~297.36 ~2.2 Sulfonamide, tert-butyl ester Anti-inflammatory, solubility enhancer

Key Observations

Fluorine Position and Electronic Effects: The target compound’s 2-fluorobenzoate group contrasts with the 3-fluorobenzoyl substituent in METHYL 2-[(3-FLUOROBENZOYL)AMINO]BENZOATE .

Carbamate vs. Amide/Sulfonamide Functionality: The carbamate group in the target compound offers intermediate polarity between the amide (METHYL 2-[(3-FLUOROBENZOYL)AMINO]BENZOATE) and sulfonamide (TERT-BUTYL 2-(PHENYLMETHYLSULFONAMIDO)ACETATE). Carbamates are generally more hydrolytically stable than esters but less so than sulfonamides, balancing metabolic stability and reactivity .

Lipophilicity and Substituent Effects :

  • The 3,4-dimethylphenyl group in the target compound increases logP (~3.5) compared to analogs with smaller substituents (e.g., methyl ester logP ~2.8). This suggests enhanced membrane permeability, making it suitable for central nervous system (CNS)-targeted therapies. In contrast, the dichlorophenyl analog (logP ~3.9) may exhibit higher tissue accumulation but poorer solubility .

Biological Activity

The compound {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula: C20H21FN2O4
  • Molecular Weight: 372.396 g/mol
  • CAS Number: 1794983-02-0

The structure of the compound features a dimethylphenyl group, a carbamoyl moiety, and a 2-fluorobenzoate unit, which may contribute to its biological properties.

The biological activity of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other carbamate derivatives.
  • Antimicrobial Properties: Some analogs of this compound have shown potential against bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study evaluating various carbamate derivatives found that compounds with similar structural features exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through inhibition of bacterial growth and cell division (Pendergrass et al., 2024) .
  • Cytotoxic Effects:
    • Research investigating the cytotoxicity of related compounds demonstrated that certain derivatives could induce apoptosis in cancer cell lines. The IC50 values were determined using MTT assays, revealing effective concentrations that inhibit cell viability significantly (MDPI, 2024) .
  • Tyrosinase Inhibition:
    • Similar compounds have been reported to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders (MDPI, 2024) .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Antimicrobial ActivitySignificant inhibition of bacterial growthPendergrass et al., 2024
CytotoxicityInduced apoptosis in cancer cell linesMDPI, 2024
Tyrosinase InhibitionInhibition of melanin productionMDPI, 2024

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